N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
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Overview
Description
The description of a compound usually includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reagents and conditions of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, etc.Scientific Research Applications
Synthesis and Biological Screening
Research has detailed the synthesis of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety, which is closely related to the compound . These synthesized compounds have been evaluated for their inhibitory activities against various enzymes and bacterial strains. The studies found that these compounds exhibit good inhibition of lipoxygenase but moderate inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. Additionally, certain compounds demonstrated significant antibacterial properties. This illustrates the potential of such compounds in developing treatments targeting specific enzymatic activities or bacterial infections (Irshad et al., 2016).
Antioxidant Properties
Another study on similar sulfonamide derivatives containing 1,3,4-oxadiazole moieties showed that these compounds possess considerable antibacterial activities against rice bacterial leaf blight. This suggests their utility as potent antibacterial agents in agricultural applications. Furthermore, these compounds were found to enhance the plant's resistance against bacterial infections by stimulating the activity of antioxidant enzymes, demonstrating their potential as protective agents in crop management (Shi et al., 2015).
Enzyme Inhibition and Molecular Docking
The enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties was also investigated. These compounds showed substantial inhibitory activity against α-glucosidase and weak activity against AChE. The in vitro enzyme inhibition data were supported by in silico molecular docking results, indicating the specificity and potential mechanisms through which these compounds interact with their target enzymes. This highlights the importance of such compounds in developing new therapies for conditions requiring modulation of enzyme activity (Abbasi et al., 2019).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves discussing potential future research directions or applications of the compound.
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O7S/c1-28-15-5-7-16(8-6-15)32(26,27)12-2-3-19(25)22-21-24-23-20(31-21)14-4-9-17-18(13-14)30-11-10-29-17/h4-9,13H,2-3,10-12H2,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCWEDHPWKPOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide |
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